2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
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Overview
Description
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a benzylsulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzylsulfonyl group. The final step involves the formation of the thiazole ring and its subsequent methylation.
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine derivative with benzylsulfonyl chloride under basic conditions.
Formation of Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Methylation: The final step involves the methylation of the thiazole ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The thiazole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)-4-methylthiazole
- 2-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thiazole
- 2-((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio-4-ethylthiazole
Uniqueness
2-(((1-(Benzylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is unique due to the presence of both the benzylsulfonyl piperidine moiety and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(1-benzylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S3/c1-14-11-22-17(18-14)23-12-15-7-9-19(10-8-15)24(20,21)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRPBYTJJCKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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